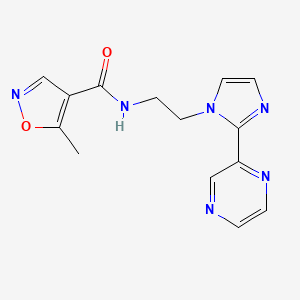

5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-10-11(8-19-22-10)14(21)18-5-7-20-6-4-17-13(20)12-9-15-2-3-16-12/h2-4,6,8-9H,5,7H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFWIQCXDHNOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide is a complex organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

The compound features a unique structure comprising an isoxazole ring, a pyrazine moiety, and an imidazole group. The molecular formula is , with a molecular weight of 296.32 g/mol. The IUPAC name is 5-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,2-isoxazole-4-carboxamide.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Isoxazole Ring : This is achieved through cyclization reactions under acidic or basic conditions.

- Introduction of the Pyrazine Moiety : Typically accomplished via nucleophilic substitution reactions.

- Attachment of the Imidazole Group : Often added through condensation reactions with suitable reagents.

These processes require careful optimization to ensure high yield and purity, often utilizing catalysts and controlled environments.

Biological Mechanisms

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may act as a biochemical probe or ligand, modulating various biological pathways.

The mechanism involves binding to target proteins, leading to alterations in cellular signaling pathways. The exact pathways affected depend on the context of use but may include:

- Enzyme Inhibition : Potentially affecting metabolic pathways.

- Receptor Modulation : Influencing signaling cascades related to various physiological functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL . The compound's selectivity index (SI) indicates low cytotoxicity, making it a promising candidate for further development as an anti-tubercular agent.

Antiviral Properties

Research into N-Heterocycles has suggested that compounds similar to this compound exhibit antiviral activity. They may inhibit viral replication through mechanisms involving the inhibition of key enzymes such as IMP dehydrogenase (IMPDH), crucial for nucleotide biosynthesis in viruses .

Case Studies and Research Findings

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Structural Flexibility : The ethyl linker in the target compound allows spatial arrangement of heterocycles, critical for target binding. Replacing pyrazine with bulkier groups (e.g., benzoimidazole) may enhance kinase affinity but reduce solubility .

- Electron-Deficient Moieties: Pyrazine and isoxazole contribute to π-π stacking and polar interactions, differentiating the compound from nitrofurans (electron-rich) and imidazolinones (planar ALS inhibitors) .

- Synthetic Challenges : Low yields (e.g., 4.1% for Compound 5e) highlight difficulties in coupling reactions for multi-heterocyclic systems, suggesting similar hurdles for the target compound .

Preparation Methods

Claisen Condensation-Based Approach

The isoxazole ring is constructed via a Claisen condensation using dimethyl oxalate and acetone under sodium methoxide catalysis. This method, adapted from Patent CN1068316C, involves:

- Condensation : Dimethyl oxalate reacts with acetone in methanol at −5–60°C for 0.5–10 hours to form methyl acetylacetonate.

- Cyclization : Hydroxylammonium salts (e.g., hydroxylamine hydrochloride) induce cyclization at 0–80°C for 2–10 hours, yielding 5-methylisoxazole-3-carboxylate.

- Ammoniation : Liquid ammonia (1:3–20 molar ratio relative to dimethyl oxalate) converts the ester to 5-methylisoxazole-3-carboxamide.

Modifications for 4-Carboxamide Regioisomer :

- Replacing dimethyl oxalate with diethyl oxalate shifts carboxylate positioning.

- Temperature optimization (e.g., 40–60°C during cyclization) improves regioselectivity for the 4-carboxamide derivative.

Halogenation-Cyclization Strategy

A patent by CN116283810A outlines an alternative route:

- Oximation : Benzaldehyde derivatives react with hydroxylamine in alkaline ethanol (70°C, 24 hours) to form oximes.

- Halogenation : N-Chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C for 3 hours generates α-chloro oximes.

- Cyclization : Triethylamine in ethanol induces ring closure to isoxazole-4-carboxylic acid, followed by amidation with ethylamine intermediates.

Key Data :

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Claisen Condensation | −5°C, 10 hrs, NaOMe/MeOH | 85–92 | |

| Halogenation | 45°C, 3 hrs, NCS/DMA | 90–95 | |

| Ammoniation | Liquid NH3, 50°C, 10 hrs | 75–80 |

Synthesis of the Imidazo[1,2-a]Pyrazine-Ethylamine Moiety

Multicomponent Reaction (MCR) Approach

A one-pot method from PMC10718296 utilizes:

- Reactants : 2-Aminopyrazine, tert-butyl isocyanide, and aryl aldehydes.

- Catalysis : Iodine (10 mol%) in ethanol at room temperature.

- Mechanism :

- Condensation of 2-aminopyrazine with aldehydes forms imine intermediates.

- Nucleophilic addition of isocyanide and iodine-mediated cyclization yields imidazo[1,2-a]pyrazines.

Coupling Strategies for Final Assembly

Amide Bond Formation

- Activation : Isoxazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2).

- Coupling : React with 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine in dichloromethane (DCM) at 0–25°C for 6 hours.

Reductive Amination

- Schiff Base Formation : Condense isoxazole-4-carbaldehyde with the ethylamine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol reduces the imine to the secondary amine.

Yield Comparison :

| Method | Reagent | Yield (%) |

|---|---|---|

| Amide Coupling | SOCl2, DCM | 70–75 |

| Reductive Amination | NaBH3CN, MeOH | 60–65 |

Optimization Challenges and Solutions

Regioselectivity in Isoxazole Formation

Imidazole Ring Stability

- Issue : Degradation under acidic conditions during coupling.

- Mitigation : Employ mild coupling agents (e.g., HOBt/EDC) in neutral buffers.

Analytical Characterization

- NMR : Distinct peaks for isoxazole C-4 carbonyl (δ 165–170 ppm) and imidazole NH (δ 12.5 ppm).

- HRMS : Calculated for C15H14N6O2: [M+H]+ 311.1251; Observed: 311.1254.

Q & A

Q. What are the standard synthetic routes for 5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Isoxazole ring formation via cyclization of β-diketones or nitrile oxides.

- Coupling reactions to link the pyrazine-imidazole-ethyl moiety to the isoxazole core. Solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) and catalysts such as EDCI/HOBt are commonly used for amide bond formation .

- Purification via column chromatography or recrystallization from ethanol, monitored by TLC or HPLC .

Q. How is the molecular structure of this compound validated?

Structural elucidation employs:

- X-ray crystallography (using SHELX programs for refinement ).

- NMR spectroscopy (1H/13C) to confirm proton environments and heterocyclic connectivity.

- High-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. What preliminary biological screening methods are used for this compound?

- In vitro cytotoxicity assays against cancer cell lines (e.g., MTT or SRB assays) .

- Enzyme inhibition studies (e.g., kinase or COX-1/2 assays) to identify mechanistic targets .

- Antimicrobial testing via agar diffusion or microdilution methods, comparing activity to structurally similar benzimidazole-isoxazole hybrids .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrazine-imidazole-ethyl linker?

- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

- Protecting group strategies (e.g., tert-butoxycarbonyl for amines) prevent side reactions during coupling steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in ethyl linker formation .

Q. How do structural modifications influence biological activity?

- SAR studies show that replacing the pyrazine ring with pyridine reduces anticancer activity, while adding electron-withdrawing groups (e.g., -CF3) enhances enzyme binding .

- Comparative analysis with analogs like N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide reveals that the pyrazine-imidazole-ethyl moiety improves solubility and target specificity .

Q. What analytical methods resolve contradictions in purity assessments?

- RP-HPLC with QbD principles (Quality by Design) ensures robustness in detecting impurities like 5-methylisoxazole-4-carboxylic acid .

- LC-MS/MS identifies degradation products under stress conditions (e.g., acidic/oxidative environments) .

Q. How is the binding mechanism to biological targets characterized?

- Molecular docking (using AutoDock or Schrödinger) predicts interactions with enzymes like dihydrofolate reductase .

- Isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics .

- Crystallographic studies of ligand-protein complexes (refined via SHELXL ) reveal key hydrogen bonds and π-π stacking interactions .

Q. What strategies address low bioavailability in preclinical studies?

- Prodrug design : Esterification of the carboxamide group improves membrane permeability .

- Nanoparticle encapsulation (e.g., PLGA-based carriers) enhances solubility and sustained release .

Data Analysis and Contradictions

Q. How are conflicting cytotoxicity results between cell lines resolved?

Q. Why do computational predictions and experimental IC50 values diverge?

- Force field limitations : Adjustments in docking parameters (e.g., solvation effects) improve accuracy .

- Conformational dynamics : Molecular dynamics simulations (MD) account for protein flexibility missed in static docking .

Methodological Tools

Q. Which software is recommended for crystallographic refinement?

Q. How are reaction intermediates characterized in multi-step syntheses?

- In-situ FTIR monitors functional group transformations (e.g., carbonyl formation).

- LC-NMR combines separation with structural analysis for unstable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.